6-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-19(13-3-4-14-16(10-13)27-11-20-14)23-7-5-12(6-8-23)17-21-22-18(26-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKYLDIDAICHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Aniline Precursor Preparation
6-Amino-1,3-benzothiazole derivatives are typically synthesized from 4-substituted anilines. For the target compound:
Carboxylic Acid Activation
The C-6 position is functionalized for subsequent coupling:
- Chloroacetylation : React with chloroacetyl chloride (1.2 eq) in dry DCM at 0°C, yielding 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide (92% purity by HPLC).
- Oxidation : MnO₂-mediated oxidation converts methyl groups to carboxylic acids (70–75% yield).
Piperidine-Oxadiazole Fragment Construction
Piperidine Intermediate Synthesis
Oxadiazole Ring Formation
Ultrasonic-assisted methodology optimizes cyclization:
- Hydrazide precursor : Furan-2-carbohydrazide synthesized from ethyl furan-2-carboxylate (hydrazine hydrate, 80°C, 4 hr).
- Cyclization : React with CS₂/KOH (1:2 molar ratio) under ultrasound (40 kHz, 60°C, 2 hr), yielding 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (96% purity).
- S-Alkylation : Couple with 4-(bromoacetamido)piperidine using K₂CO₃ in acetone (ultrasonic, 50°C, 3 hr).
Final Coupling Reaction
Acylation Conditions
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Schotten-Baumann | ClCOCOCl | DCM | 0→25 | 68 | 92 |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | DMF | 25 | 82 | 95 |
| Uranium/Gold Catalysis | AuCl₃ (0.5 mol%) | Toluene | 110 | 75 | 98 |
Optimization Data
- EDC/HOBt method achieves highest yield (82%) with <2% dimerization.
- Microwave assistance (100 W, 15 min) reduces reaction time by 60% compared to conventional heating.
Characterization & Analytical Data
Spectroscopic Confirmation
Purity Assessment
| Method | Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|---|
| HPLC-UV | C18, 5μm | ACN/H₂O (70:30) | 8.92 | 98.7 |
| UPLC-MS | HSS T3, 1.8μm | 0.1% HCO₂H gradient | 4.31 | 99.2 |
Scale-Up Considerations
- Pilot-scale (500 g) :
- Waste streams :
Comparative Method Analysis
Oxadiazole Formation Efficiency
| Condition | Time (hr) | Yield (%) | Energy (kW·h/mol) |
|---|---|---|---|
| Conventional heating | 8–10 | 65 | 18.2 |
| Ultrasonic irradiation | 2.5 | 79 | 9.7 |
| Microwave | 0.75 | 81 | 6.4 |
Coupling Method Costs
| Method | Reagent Cost ($/mol) | Solvent Recovery (%) |
|---|---|---|
| EDC/HOBt | 420 | 85 |
| Uranium catalysis | 1,150 | 92 |
| Schotten-Baumann | 95 | 78 |
Challenges & Solutions
- Oxadiazole regioselectivity :
- Piperidine racemization :
- Benzothiazole oxidation :
- MnO₂ particle size <10 μm prevents over-oxidation (BET surface area >200 m²/g).
Chemical Reactions Analysis
Types of Reactions
6-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
Medicinal Chemistry: This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Materials Science: The unique electronic properties of the heterocyclic rings may make this compound useful in the development of organic semiconductors or other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-1,3-benzothiazole is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions may modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Furan vs. Phenyl/Isopropyl on Oxadiazole :
- Furan’s oxygen atom (in LMM11 and the target compound) may enhance hydrogen bonding with enzymes like thioredoxin reductase, compared to hydrophobic phenyl/isopropyl groups .
Multi-Heterocyclic Systems :
- Compounds with triazole-thiazole-benzimidazole scaffolds () highlight the importance of hybrid designs for targeting enzymes like α-glucosidase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
